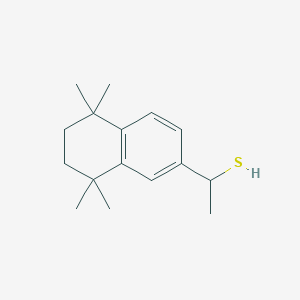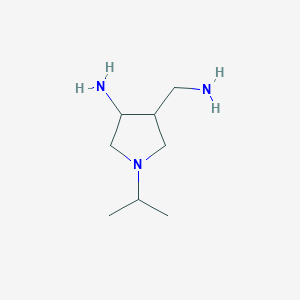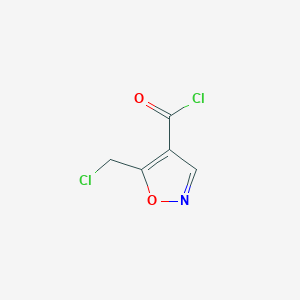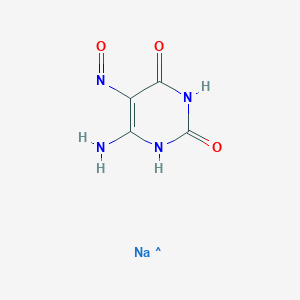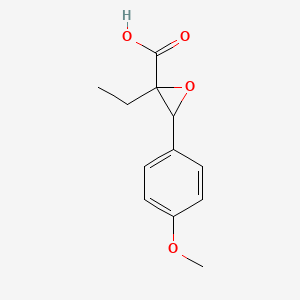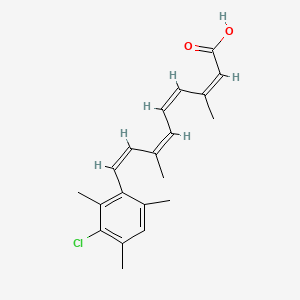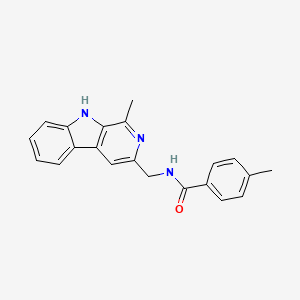
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with ethyl, methyl, and pentadecyl groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 4-ethyl-4-methyl-2-pentadecyl-1,3-diol with an aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The ethyl, methyl, and pentadecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .
科学研究应用
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-pentadecyl-1,3-dioxolane
- 2-Ethyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-ethyl-4-methyl-2-pentadecyl-
Uniqueness
4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern on the dioxolane ring. The presence of ethyl, methyl, and pentadecyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
56599-78-1 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
4-ethyl-4-methyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22-19-21(3,5-2)23-20/h20H,4-19H2,1-3H3 |
InChI 键 |
VHHXANUVXLUOHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


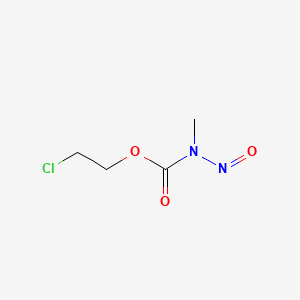
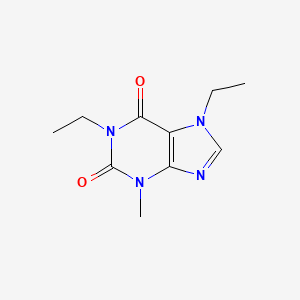
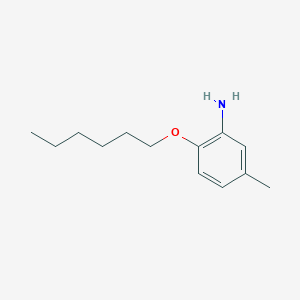
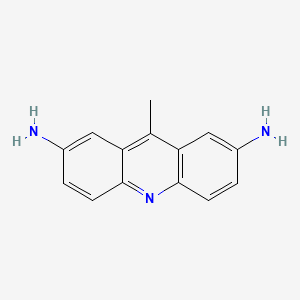
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
